molecular formula C20H16FN7OS B1150096 INCB047986

INCB047986

Cat. No.: B1150096
Attention: For research use only. Not for human or veterinary use.
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Description

INCB047986 is a selective JAK1 inhibitor developed by Incyte Corporation for treating advanced malignancies. It targets the JAK/STAT signaling pathway, which is aberrantly activated in various cancers, driving tumor proliferation and immune evasion .

Clinical Trials and Outcomes: this compound entered clinical evaluation in a Phase I/II open-label study (2013–2014) for patients with unresectable or metastatic cholangiocarcinoma harboring FGFR2 rearrangements. The trial assessed safety, pharmacokinetics (e.g., Cmax, AUC), and efficacy metrics such as tumor response and progression-free survival (PFS).

Properties

Molecular Formula

C20H16FN7OS

Appearance

Solid powder

Synonyms

INCB047986;  INCB-047986;  INCB 047986.; NONE

Origin of Product

United States

Comparison with Similar Compounds

AZD1480 (JAK1/2 Inhibitor)

  • Target : JAK1/2
  • Clinical Trials : Phase I for solid tumors.
  • Efficacy : Showed preclinical activity in suppressing STAT3 and tumor growth.
  • Safety : Neurotoxicity (dose-limiting) led to trial termination .
  • Status : Discontinued.

Comparison with this compound :
While both compounds target JAK1, AZD1480’s dual JAK1/2 inhibition may contribute to broader toxicity. This compound’s selective JAK1 inhibition theoretically reduces off-target effects, but neither demonstrated sufficient clinical efficacy in solid tumors.

AZD4205 (JAK1 Inhibitor)

  • Target : JAK1
  • Clinical Trials : Phase I/II in NSCLC (combined with osimertinib).
  • Efficacy : Enhanced tumor growth inhibition in combination with EGFR inhibitors.
  • Safety: No significant toxicity reported .
  • Status : Ongoing.

Comparison with this compound :
AZD4205’s success in combination therapy highlights the importance of strategic drug pairing. This compound was tested with chemotherapy (gemcitabine/paclitaxel) but lacked synergistic efficacy, suggesting target choice (EGFR vs. FGFR2) and tumor type may influence outcomes .

INCB052793 (JAK1 Inhibitor)

  • Target : JAK1
  • Clinical Trials : Phase I/II in multiple myeloma and solid tumors.
  • Safety : Trial terminated in solid tumors due to lack of efficacy .
  • Status : Discontinued for solid tumors.

Comparison with this compound: Both Incyte-developed JAK1 inhibitors faced termination in solid tumors, underscoring challenges in translating JAK1 inhibition to diverse cancer types. Differences in trial populations (e.g., FGFR2-altered cholangiocarcinoma vs. unselected solid tumors) may explain variability .

Itacitinib (JAK1 Inhibitor)

  • Target : JAK1
  • Clinical Trials : Phase I/II in solid tumors.
  • Safety : Well-tolerated in early-phase trials .
  • Status : Discontinued.

Comparison with this compound :
Itacitinib’s partial responses suggest context-dependent efficacy, whereas this compound’s lack of responses may reflect differences in patient selection or biomarker stratification.

Momelotinib (JAK1/2 and TBK1 Inhibitor)

  • Target : JAK1/2, TBK1
  • Clinical Trials : Preclinical and Phase I in ovarian cancer.
  • Efficacy : Enhanced chemotherapy sensitivity in ovarian cancer models.
  • Safety: No major toxicity reported .
  • Status : Under investigation.

Comparison with this compound :
Momelotinib’s dual inhibition of TBK1 (involved in immune evasion) may provide broader antitumor activity compared to this compound’s singular JAK1 targeting.

Key Findings and Limitations

  • Selectivity Matters : JAK1-specific inhibitors (this compound, AZD4205) show variable efficacy, suggesting tumor type and combination partners are critical.
  • Toxicity vs. Efficacy : Neurotoxicity in AZD1480 vs. This compound’s tolerability issues highlight the narrow therapeutic window of JAK inhibitors.
  • Limitations : Most data derive from early-phase trials or preclinical models. Direct comparisons are scarce, and biomarker-driven studies are needed .

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